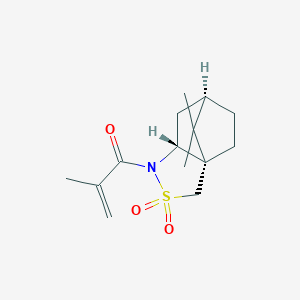
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Catalytic Reduction in Organic Chemistry
One application of compounds related to 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is in the catalytic reduction of nitroarenes. For instance, Watanabe et al. (1984) described the reduction of nitroarenes with various substituents, including chloro, methyl, or methoxy, using formic acid and a ruthenium catalyst (Watanabe et al., 1984). This reaction is crucial in organic synthesis, particularly in the production of aminoarenes.
Synthesis of Antimicrobial Compounds
Another application is in the synthesis of antimicrobial compounds. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule structurally similar to 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. The synthesized compounds were tested for their antibacterial and antifungal activities (Patel & Patel, 2010).
Anticancer Research
In cancer research, structurally similar compounds have been explored for their potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) investigated derivatives of 4-anilinoquinazolines, leading to the identification of potent apoptosis inducers with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthetic Chemistry Innovations
Zheng et al. (2009) reported an improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrating advancements in synthetic routes for quinoline derivatives (Zheng et al., 2009).
Applications in Fluorescence and Labeling
In fluorescence and labeling, compounds like 6-methoxy-4-quinolone have been used as novel fluorophores in biomedical analysis due to their strong fluorescence and stability in various pH ranges, as shown by Hirano et al. (2004) (Hirano et al., 2004).
Wirkmechanismus
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to cell signaling, enzyme inhibition, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTVTPPXVIJGNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

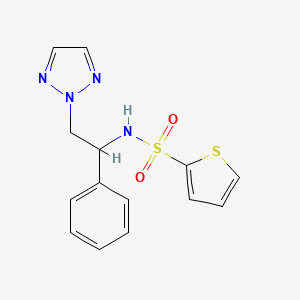

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)
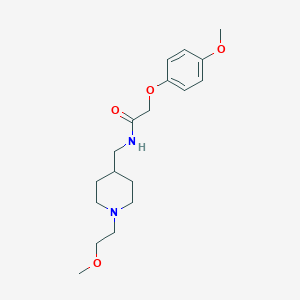
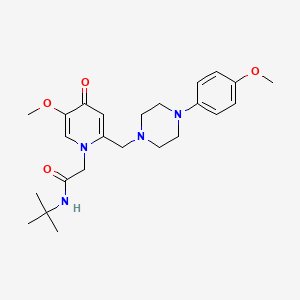
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)
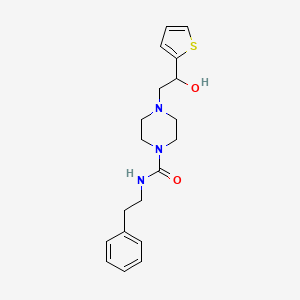
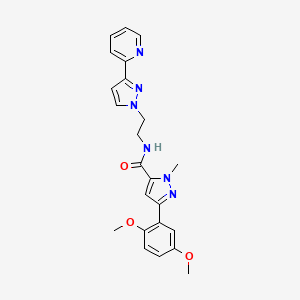

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)
